1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

Description

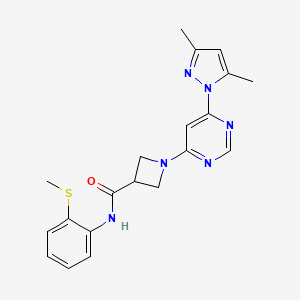

1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted at the 6-position with a 3,5-dimethylpyrazole moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) is linked to the pyrimidine at the 4-position, with a carboxamide group at the azetidine’s 3-position connected to a 2-(methylthio)phenyl substituent.

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6OS/c1-13-8-14(2)26(24-13)19-9-18(21-12-22-19)25-10-15(11-25)20(27)23-16-6-4-5-7-17(16)28-3/h4-9,12,15H,10-11H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVPSANBDGIDJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=CC=C4SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by recent research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a pyrazole ring, a pyrimidine moiety, and an azetidine carboxamide group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in a study comparing its efficacy with standard chemotherapeutics like Cisplatin, it showed promising results:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 (Liver) | 5.35 |

| A549 (Lung) | 8.74 | |

| Cisplatin | HepG2 | 3.78 |

| A549 | 6.39 |

These results indicate that the compound has a lower IC50 value in liver and lung carcinoma cells compared to Cisplatin, suggesting a potential for development as an anticancer agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit such activities due to their ability to inhibit pro-inflammatory cytokines. In vitro assays demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in stimulated macrophages, indicating its potential application in inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against several bacterial strains. The results showed that it possessed notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, highlighting its potential as an antimicrobial agent .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related pyrazole compounds:

- Synthesis and Evaluation : A study focused on synthesizing various pyrazole derivatives using a one-pot method reported that compounds similar to the target molecule displayed significant cytotoxicity against cancer cell lines and low toxicity towards normal cells .

- Pharmacological Review : A comprehensive review on pyrazole derivatives indicated their diverse biological activities, including anticancer and anti-inflammatory effects, reinforcing the potential therapeutic applications of compounds like this compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties, particularly against various cancer cell lines.

Case Studies

- Cell Line Testing : In vitro studies demonstrated that the compound exhibited an IC50 value in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, indicating strong antiproliferative activity.

- Comparative Analysis : When compared to standard chemotherapeutic agents like Cisplatin, this compound showed enhanced cytotoxicity against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines .

Anti-inflammatory Properties

The compound also exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Research Findings

- In Vivo Studies : Experiments using carrageenan-induced paw edema models revealed that the compound significantly reduced edema compared to control groups, showcasing its potential as an anti-inflammatory agent.

- Cytokine Inhibition : The compound's ability to downregulate inflammatory markers was confirmed through ELISA assays, indicating its therapeutic potential in chronic inflammatory conditions .

Summary of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits cell proliferation | IC50 in low micromolar range against A549 & MCF-7 |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Significant reduction in edema in animal models |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide can be contextualized by comparing it to analogous compounds, such as N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3, molecular weight: 374.4 g/mol) from . Below is a detailed analysis:

Structural Comparison

Implications of Structural Differences

Ring Systems and Rigidity :

- The target compound’s pyrimidine and pyrazole are separate rings connected via single bonds, allowing rotational freedom. In contrast, CAS 1005612-70-3 features a fused pyrazolo-pyridine system, which imposes planarity and rigidity. This difference may influence binding kinetics and target selectivity in biological systems.

Azetidine vs. The fused pyrazolo-pyridine in CAS 1005612-70-3 offers a larger aromatic surface area, which could improve π-π stacking interactions but reduce metabolic stability.

Substituent Effects :

- The methylthio group (-SMe) in the target compound may increase lipophilicity and alter solubility compared to the ethyl and methyl groups in CAS 1005612-70-3. Sulfur-containing groups can also influence redox properties and metabolic pathways.

Hypothetical Pharmacological and Physicochemical Properties

- Solubility : The methylthio group in the target compound may reduce aqueous solubility compared to the alkyl-substituted CAS 1005612-70-3.

- Metabolic Stability : The azetidine ring’s strain could make the target compound more susceptible to enzymatic degradation than the fused bicyclic system.

- Target Affinity : The rigid fused ring in CAS 1005612-70-3 might favor interactions with hydrophobic binding pockets, while the azetidine in the target compound could enable better adaptation to sterically constrained active sites.

Research Findings and Limitations

While direct experimental data for the target compound are unavailable in the provided evidence, structural analogs like CAS 1005612-70-3 suggest that such compounds are explored in drug discovery for their kinase-inhibitory or enzyme-modulating properties . The absence of specific activity data for the target compound limits a direct pharmacological comparison; however, the structural analysis provides a foundation for hypothesizing its behavior relative to known analogs.

Q & A

Basic: What synthetic strategies are commonly employed to assemble the multi-heterocyclic structure of this compound?

The synthesis typically involves sequential coupling reactions to construct the pyrimidine core, followed by introduction of the 3,5-dimethylpyrazole moiety via nucleophilic substitution. The azetidine-carboxamide group is often appended through amide coupling or ring-closing reactions. Key steps include:

- Pyrimidine functionalization : Reacting 4,6-dichloropyrimidine with 3,5-dimethylpyrazole under basic conditions (e.g., K₂CO₃) to install the pyrazole ring .

- Azetidine coupling : Using Buchwald-Hartwig or Ullmann-type couplings to attach the azetidine core to the pyrimidine scaffold .

- Carboxamide formation : Activating the azetidine-3-carboxylic acid with HATU/DMAP and coupling with 2-(methylthio)aniline .

Advanced: How can reaction conditions be optimized to improve yield during pyrazole ring installation?

Critical parameters include:

- Catalyst selection : Copper(I) bromide or Pd(PPh₃)₄ for efficient cross-coupling, reducing side-product formation .

- Temperature control : Maintaining 35–60°C to balance reaction rate and decomposition risks .

- Solvent polarity : Dimethyl sulfoxide (DMSO) enhances nucleophilicity of pyrazole derivatives .

- Purification : Gradient chromatography (e.g., EtOAc/hexane) isolates the product from unreacted pyrazole precursors .

Basic: What analytical techniques are essential for confirming structural integrity?

- ¹H/¹³C NMR : Verify substitution patterns (e.g., δ 2.23 ppm for pyrazole methyl groups; δ 8.63 ppm for pyrimidine protons) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 215) .

- LCMS/HPLC : Assess purity (>95%) and detect trace intermediates .

Advanced: How should researchers resolve contradictions in reported biological activity across studies?

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., NCI-H460 cancer cell line vs. HEK293 controls) .

- Structural analogs : Evaluate substituent effects (e.g., methylthio vs. trifluoromethyl groups on phenyl rings) .

- Target validation : Use molecular docking to assess binding affinity variations to kinases or proteases .

Basic: What biological targets are hypothesized based on structural motifs?

- Kinase inhibition : The pyrimidine-pyrazole scaffold mimics ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .

- Epigenetic modulation : The azetidine-carboxamide may interact with histone deacetylases (HDACs) .

- Antiviral activity : Thioether linkages (e.g., methylthio group) could inhibit viral proteases .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

- Substituent variation : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups on the phenyl ring .

- Bioisosteric replacement : Replace the azetidine with pyrrolidine or piperidine to assess ring size effects .

- Computational modeling : Use DFT or MD simulations to predict binding modes and guide synthetic priorities .

Basic: What are the primary challenges in purifying this compound?

- Solubility : Low solubility in aqueous buffers necessitates use of DMSO or DMF for crystallization .

- Byproduct removal : Unreacted pyrazole or pyrimidine intermediates require gradient chromatography (C18 columns) .

Advanced: How can computational methods streamline synthetic route planning?

- Retrosynthetic analysis : Tools like Synthia™ or ASKCOS propose routes based on known pyrazole-pyrimidine couplings .

- Reaction prediction : Machine learning models (e.g., IBM RXN) optimize step sequences and catalyst selection .

Basic: What stability considerations are critical for storage and handling?

- Light sensitivity : Store in amber vials at -20°C to prevent azetidine ring degradation .

- pH stability : Avoid strong acids/bases to prevent hydrolysis of the carboxamide bond .

Advanced: How to design a Design of Experiments (DoE) approach for reaction optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.